
2-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid” is a compound with the molecular formula C5H6BrN3O2 and a molecular weight of 220.02 . It is used for research purposes .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which include “this compound”, has been reported in various studies . These compounds were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” includes a 1,2,4-triazole ring, which is a heterocyclic compound containing three nitrogen atoms . This structure allows it to form hydrogen bonds with different targets, improving its pharmacokinetics, pharmacological, and toxicological properties .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds have been studied . For instance, bromo-1,2,4-triazoles, which include this compound, have been found to exist in different tautomeric forms .Mecanismo De Acción
While the specific mechanism of action for “2-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid” is not mentioned in the retrieved papers, 1,2,4-triazole derivatives have been found to exhibit various biological activities. For example, they have been used as aromatase inhibitors, which are important in the treatment of breast cancer .
Direcciones Futuras
The future research directions for “2-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid” and similar compounds could include further exploration of their biological activities and potential applications in medicine, particularly in cancer treatment . Additionally, more studies could be conducted to fully understand their synthesis, chemical reactions, and mechanisms of action .
Propiedades
IUPAC Name |
2-(5-bromo-1,2,4-triazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c1-3(4(10)11)9-5(6)7-2-8-9/h2-3H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZWPZSDVLABIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=NC=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

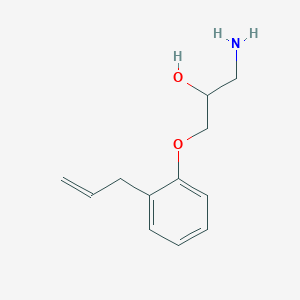
![2-(benzo[d]isoxazol-3-yl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2644843.png)
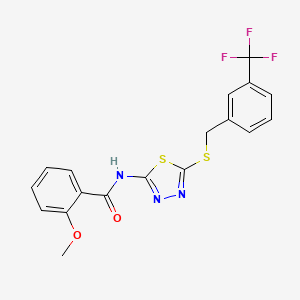
![3-benzyl-5-methyl-2,4-dioxo-N-(4-(trifluoromethoxy)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2644845.png)
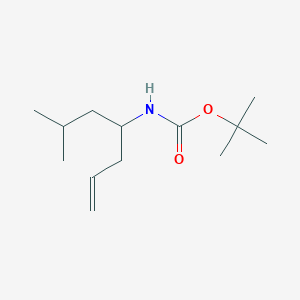

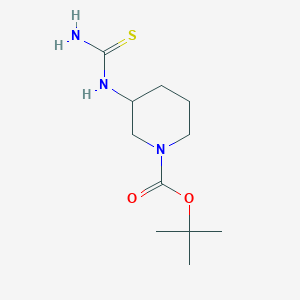
![N-tert-butyl-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2644851.png)
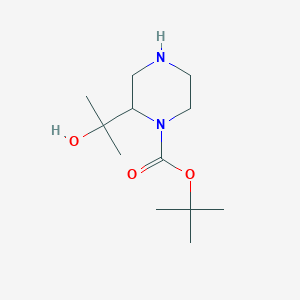
![N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2644854.png)
![2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2644856.png)
![N~1~-mesityl-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B2644860.png)
![2,4-Dioxa-3lambda6-thiaspiro[5.5]undecane 3,3-dioxide](/img/structure/B2644861.png)
